Cas no 1428652-17-8 (Baxdrostat)

Baxdrostat structure
Baxdrostat structure
Nombre del producto:Baxdrostat
Número CAS:1428652-17-8
MF:C22H25N3O2
Megavatios:363.45
CID:5090575
PubChem ID:71535962

Baxdrostat Propiedades químicas y físicas

Nombre e identificación

    • Propanamide, N-[(8R)-5,6,7,8-tetrahydro-4-(1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-8-isoquinolinyl]-
    • Baxdrostat
    • N-((8R)-5,6,7,8-Tetrahydro-4-(1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-8-isoquinolinyl)propanamide
    • Baxdrostat [INN]
    • N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide
    • US9353081, 3-1
    • MS-25786
    • CIN-107
    • NF3P9Z8J5Y
    • N-[(8R)-4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide
    • G18370
    • BAXDROSTAT [USAN]
    • 1428652-17-8
    • UNII-NF3P9Z8J5Y
    • SCHEMBL14799753
    • CS-0204056
    • Baxdrostat?
    • N-((8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide
    • RO-6836191
    • Propanamide, N-((8R)-5,6,7,8-tetrahydro-4-(1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-8-isoquinolinyl)-
    • GLXC-26998
    • CHEMBL4113975
    • D12789
    • Baxdrostat (USAN/INN)
    • CIN107
    • RO6836191
    • HY-132809
    • (+)-(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
    • DA-61503
    • BDBM233806
    • GTPL12362
    • Renchi: 1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m1/s1
    • Clave inchi: VDEUDSRUMNAXJG-LJQANCHMSA-N
    • Sonrisas: C(N[C@H]1C2=C(CCC1)C(C1C=CC3=C(C=1)CCC(=O)N3C)=CN=C2)(=O)CC

Atributos calculados

  • Calidad precisa: 363.19467705g/mol
  • Masa isotópica única: 363.19467705g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 3
  • Complejidad: 566
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 62.3Ų
  • Xlogp3: 2.2

Baxdrostat PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
1PlusChem
1P025GBE-10mg
Baxdrostat
1428652-17-8 99%
10mg
$620.00 2024-06-20
Ambeed
A1550227-250mg
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
1428652-17-8 98%
250mg
$1092.0 2025-03-01
Ambeed
A1550227-50mg
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
1428652-17-8 98%
50mg
$339.0 2025-03-01
1PlusChem
1P025GBE-5mg
Baxdrostat
1428652-17-8 99%
5mg
$369.00 2024-06-20
1PlusChem
1P025GBE-100mg
Baxdrostat
1428652-17-8 99%
100mg
$3298.00 2024-06-20
Ambeed
A1550227-10mg
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
1428652-17-8 98%
10mg
$100.0 2025-03-01
Ambeed
A1550227-25mg
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
1428652-17-8 98%
25mg
$200.0 2025-03-01
1PlusChem
1P025GBE-25mg
Baxdrostat
1428652-17-8 99%
25mg
$1204.00 2024-06-20
1PlusChem
1P025GBE-50mg
Baxdrostat
1428652-17-8 99%
50mg
$2039.00 2024-06-20
Ambeed
A1550227-5mg
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
1428652-17-8 98%
5mg
$77.0 2025-03-01
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1428652-17-8)Baxdrostat
A950664
Pureza:99%/99%/99%/99%
Cantidad:5mg/10mg/25mg/100mg
Precio ($):270.0/459.0/918.0/2565.0